molecular formula C18H17FN2O2 B3009497 4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922924-79-6

4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B3009497
CAS RN: 922924-79-6
M. Wt: 312.344
InChI Key: ZCTZGLFQLXEVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MP-10, is a novel synthetic compound that has been gaining attention in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Sigma-1 Receptor Modulation

The compound is a derivative of the sigma-1 receptor modulator E1R . The sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Anti-seizure, Antidepressant, and Cognition Enhancing Effects

The use of the sigma-1 receptor allosteric modulator E1R, in combination with endogenous or exogenous agonists, has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Selective Inhibition of PI3K Isoform p110α

4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, also known as BYL719, is a selective inhibitor of the PI3K isoform p110α. This has demonstrated potential in various fields of research and industry.

Structural Variation of the Pyracetam Pharmacophore

The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This research was aimed at increasing the selectivity toward the sigma-1 receptor by the structural variation of the pyracetam pharmacophore .

Synthesis of Fluorinated E1R Structural Derivative

Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .

Organic Compound Classification

3-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides.

properties

IUPAC Name

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTZGLFQLXEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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